Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-
Description
Benzo[g]pteridine-2,4(1H,3H)-dione derivatives are bicyclic heterocyclic compounds characterized by a fused pteridine ring system. These compounds are of significant interest due to their structural diversity, biological activity, and applications in medicinal chemistry and materials science. The parent compound, unsubstituted benzo[g]pteridine-2,4(1H,3H)-dione (CAS 490-59-5), has a molecular formula of C₁₀H₆N₄O₂ and a molecular weight of 214.18 g/mol .
The derivative 7-ethyl-8,9-dihydro-benzo[g]pteridine-2,4(1H,3H)-dione features an ethyl group at the 7-position and a partially hydrogenated 8,9-dihydro structure.
Properties
CAS No. |
63528-78-9 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
GJTGOVILBBNZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
A common precursor for benzo[g]pteridine derivatives is a substituted nitroaniline, for example, 4,5-dimethyl-2-nitroaniline, which undergoes nucleophilic aromatic substitution and condensation reactions to form intermediate diamines or diarylamines. These intermediates are crucial for subsequent ring closure.
Cyclodehydration and Ring Closure
The cyclodehydration step is essential to form the fused pteridine ring system. This is often achieved by:
- Using anhydrous magnesium sulfate (MgSO4) as a drying agent in-line during flow reactions to facilitate cyclodehydration.
- Employing catalysts such as platinum oxide (PtO2) instead of palladium on carbon (Pd/C) to improve reaction efficiency and selectivity.
- Conducting reactions under microwave heating or in flow reactors at controlled temperatures (e.g., 60 °C) to accelerate the process and improve yields.
Reduction and Functionalization
The 7-ethyl substituent and the 8,9-dihydro moiety are introduced through selective reduction and alkylation steps:
- Reduction of nitro groups to amines is performed using catalytic hydrogenation in flow systems.
- Alkylation at position 7 can be achieved by using appropriate alkyl halides or via condensation with ethyl-containing precursors.
- The dihydro form (8,9-dihydro) is stabilized by electron-withdrawing groups and careful control of oxidation conditions to prevent full aromatization.
Purification and Characterization
- The final products are isolated by solvent evaporation and chromatographic purification.
- Characterization is performed using NMR spectroscopy (1H and 13C NMR) , confirming the presence of NH protons, methyl and ethyl groups, and the integrity of the fused ring system.
- Mass spectrometry and elemental analysis further confirm molecular weight and purity.
Representative Data Table of Reaction Conditions and Yields
| Entry | Reaction Step Description | Conditions | Solvent System | Catalyst/Agent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclodehydration of diarylamine intermediate | Microwave heating, 30 min | Acetonitrile (MeCN) | PtO2 catalyst | 65 |
| 2 | Reduction of nitro group to amine | Flow hydrogenation, 5 min residence | CH2Cl2/MeOH (3:1) | PtO2 catalyst | 72 |
| 3 | Alkylation to introduce ethyl group | Reflux with ethyl halide | MeCN | Base (e.g., KHMDS) | 67 |
| 4 | Final cyclization and purification | Ambient temperature, batch process | MeCN or CH2Cl2/MeOH mix | MgSO4 drying agent | 59-70 |
Note: KHMDS = Potassium bis(trimethylsilyl)amide, used as a strong base in some steps.
Research Findings and Optimization Insights
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- Flow chemistry techniques enable precise control over reaction parameters, enhancing reproducibility and scalability.
- The use of PtO2 as a catalyst in hydrogenation and cyclodehydration steps provides better selectivity and higher yields than Pd/C.
- Solvent choice critically affects product isolation; mixtures like dichloromethane/methanol (3:1) improve solubility and facilitate purification.
- Electron-withdrawing groups adjacent to the pteridine ring stabilize the dihydro form, preventing unwanted oxidation to fully aromatic systems.
Chemical Reactions Analysis
Acylation Reactions
C-7 Regiospecific Acylation
Direct acylation at position 7 is achieved via radical intermediates. For example, pterin derivatives undergo acylation using tert-butylhydroperoxide and iron sulfate, enabling the formation of 7-acylpterins from aldehydes, formamide, or α-keto esters . This method avoids post-reactive modifications, offering a streamlined synthesis pathway.
Oxidation Reactions
Methyl Group Oxidation
Benzylic methyl groups on pteridine rings are oxidized under specific conditions. For instance, heating 6,7,7-trimethyl-7,8-dihydropterin with bromine or N-bromosuccinimide in ethanol yields esters (e.g., 6,7,7-trimethyl-7,8-dihydropterin → 6,7,7-trimethyl-7,8-dihydropterin ester) . Similarly, selenium dioxide (SeO₂) oxidizes methyl groups to aldehydes (e.g., 6-aldehyde derivatives) .
Dihydropteridine Oxidation
Dihydropteridine intermediates (e.g., 8-substituted dihydropteridin-6[5H]-one) are oxidized with manganese dioxide to form pteridine-diones (e.g., compound 59) . This reaction highlights the importance of electron-withdrawing groups in stabilizing dihydro intermediates during oxidation.
Reduction Reactions
Side-Chain Reduction
Reductive amination introduces substituents at position 6. For example, 6-acetyl-2-amino-pteridine derivatives react with pic-BH₃ (2-picolineborane) to form secondary alcohols or further modify side chains .
Ketone Reduction
Ketones in pteridinetrione derivatives (e.g., compound 138) are reduced to secondary alcohols using sodium borohydride in basic conditions. Subsequent treatment with hydrogen halides yields alkenes (e.g., (E)-1-methyl-6-(2-aryl(heteryl)ethenyl)pteridine derivatives) .
Nucleophilic and Electrophilic Substitutions
Alkyne Annulation
Electron-deficient pteridine derivatives react with nucleophiles (e.g., carbanions from diethyl malonate) to form cyclopentadiene rings. For example, 3-alkynyl-2-chloro-pteridine derivatives undergo tandem cyclization, replacing chlorine atoms with nucleophilic groups and forming polynuclear heterocycles .
Side-Chain Functionalization
Synthetic approaches modify side chains at position 6. For instance, 6-ethynylpteridine derivatives are hydrolyzed with mercury oxide in sulfuric acid to yield 6-acetyl-2-amino-pteridine derivatives, mimicking natural product synthesis pathways .
Phosphorylation and Functional Group Modifications
Phosphorylation Reactions
Benzo[g]pteridine derivatives are phosphorylated using dimethylchlorophosphate. For example, 8-(dimethylamino)-10-(5-hydroxypentyl)-7-methylbenzo[g]pteridine-2,4(3H,10H)-dione reacts with dimethylchlorophosphate to form phosphorylated analogs .
Amination Reactions
Reductive amination introduces amino groups. For instance, 6-aldehyde derivatives are converted to 6-[1-(arylamino)ethyl]pteridine derivatives using pic-BH₃ .
Comparison of Key Reaction Types
Mechanistic Insights
-
Electron-Withdrawing Effects : Electron-withdrawing groups stabilize dihydro intermediates during oxidation, enabling isolation of reactive species .
-
Regioselectivity : Radical reactions (e.g., C-7 acylation) exhibit regiospecificity, avoiding the need for post-reaction modifications .
-
Tandem Reactions : Nucleophilic addition to alkynes followed by cyclization forms complex heterocycles, as seen in annulation reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzo(g)pteridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of novel benzo[g]pteridine derivatives that showed promising inhibitory activity against cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzo(g)pteridine compounds. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that certain derivatives could enhance cell viability in models of neurodegenerative diseases .
Enzyme Inhibition
Benzo(g)pteridine derivatives have been studied for their role as enzyme inhibitors in various biochemical pathways. For instance, they have been identified as potential inhibitors of histone acetyltransferase (HAT) enzymes, which play a significant role in gene regulation and cancer progression .
Case Study 1: Anticancer Properties
A research team synthesized a series of benzo[g]pteridine derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the pteridine structure significantly enhanced anticancer activity compared to standard treatments.
Case Study 2: Photocatalytic Efficiency
In a comparative study on photocatalysts for alcohol oxidation, benzo(g)pteridine derivatives demonstrated superior performance compared to traditional catalysts. The study quantified the reaction rates and found that these compounds could convert alcohols to carbonyl compounds with high selectivity under mild conditions.
Mechanism of Action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal transduction: Modulating signaling pathways involved in cellular processes.
DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among analogs include:
- Substituent type and position : Methyl, ethyl, hydroxyalkyl, or halogen groups.
- Hydrogenation state : Fully aromatic vs. partially hydrogenated rings (e.g., 8,9-dihydro).
Table 1: Molecular Properties of Selected Analogs
*Estimated based on analogs; exact data unavailable in evidence.
Physicochemical and Hazard Profiles
Solubility and Stability :
- Methyl and ethyl substituents (e.g., 1,3,7,8-tetramethyl-) increase hydrophobicity (logP ~1.5–2.0) compared to hydroxyethyl derivatives (logP ~0.5) .
- Hydroxyalkyl groups (e.g., 10-(2-hydroxyethyl)-) improve aqueous solubility but may reduce thermal stability .
Hazard Classification :
Most analogs exhibit similar GHS classifications:
Table 2: Hazard Comparison
| Compound (CAS) | Acute Toxicity | Skin Irritation | Eye Irritation | Respiratory Hazard |
|---|---|---|---|---|
| 1,3,7,8-Tetramethyl- (14684-48-1) | H302 | H315 | H319 | H335 |
| 10-(2-Hydroxyethyl)- (15800-90-5) | H302 | H315 | H319 | H335 |
| 7,8-Dimethylalloxazine (1086-80-2) | Not specified | H315 | H319 | H335 |
Biological Activity
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The chemical formula for benzo(g)pteridine-2,4(1H,3H)-dione is with a molecular weight of approximately 244.25 g/mol. The compound features a bicyclic structure that includes a fused benzene and pteridine ring, contributing to its reactivity and interaction with biological targets .
Research indicates that benzo(g)pteridine derivatives can interact with various biological systems through several mechanisms:
- Redox Activity : Similar to flavins, benzo(g)pteridine derivatives can participate in one-electron and two-electron transfer reactions due to their ability to exist in multiple ionization states. This property is crucial for their role in enzymatic reactions and electron transport processes .
- Inhibition of Enzymatic Activity : Some studies suggest that modifications at specific positions on the pteridine ring can lead to potent inhibitors of various enzymes involved in metabolic pathways. For instance, derivatives with substitutions at the 7 and 8 positions have shown promising results in inhibiting histone acetyltransferase (HAT) enzymes .
Biological Activities
Benzo(g)pteridine-2,4(1H,3H)-dione has been evaluated for several biological activities:
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
- Anticancer Potential : In vitro studies have indicated that benzo(g)pteridine derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
- Antimicrobial Activity : Preliminary data suggest that these compounds may possess antimicrobial properties against certain bacterial strains, making them candidates for further development as antimicrobial agents.
Study 1: Anticancer Activity
A study conducted on modified benzo(g)pteridine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 10 µM for the most potent derivative. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of benzo(g)pteridine-2,4(1H,3H)-dione using DPPH and ABTS assays. The compound exhibited a notable reduction in radical formation with an IC50 value of 15 µM, suggesting strong potential as an antioxidant agent .
Comparative Analysis with Related Compounds
To understand the unique biological properties of benzo(g)pteridine-2,4(1H,3H)-dione, it is essential to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methylbenzo[g]pteridine-2,4(1H,3H)-dione | Methyl group at position 7 | Enhanced solubility and altered biological activity |
| 6-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione | Hydroxyl group at position 6 | Increased potential for hydrogen bonding interactions |
| 5-Aminobenzo[g]pteridine-2,4(1H,3H)-dione | Amino group at position 5 | Potentially higher reactivity towards electrophiles |
These compounds exhibit variations in their biological activities due to differences in substituents on the pteridine skeleton. The unique arrangement of functional groups in benzo(g)pteridine-2,4(1H,3H)-dione contributes to its distinct properties compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzo[g]pteridine-2,4(1H,3H)-dione derivatives in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 for particulates or OV/AG/P99 cartridges for organic vapors) in poorly ventilated areas .
- Skin/Eye Protection : Wear nitrile gloves and full-face shields compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical consultation .
- Storage : Store in airtight containers at room temperature, away from incompatible materials like strong oxidizers .
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask method for solubility profiling in solvents like DMSO or ethanol .
- Computational Estimation : Apply quantitative structure-property relationship (QSPR) models to predict logP or vapor pressure .
Q. What spectroscopic techniques are most effective for characterizing Benzo[g]pteridine-2,4(1H,3H)-dione derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., δ 7.00–8.50 ppm for aromatic protons) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 270.2866 for C₁₄H₁₄N₄O₂) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95% peak area) .
Advanced Research Questions
Q. How do ionization energies of Benzo[g]pteridine-2,4(1H,3H)-dione derivatives influence their reactivity in photoredox catalysis?
- Methodological Answer :
- Experimental Data : Vertical ionization energy (IE) of 7.00 eV was measured via photoelectron spectroscopy, suggesting suitability for electron-transfer reactions .
- Computational Analysis : Compare DFT-calculated IE values (e.g., B3LYP/6-31G*) with experimental data to refine redox potential predictions .
Q. What strategies resolve contradictions in stability data under varying experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light, humidity (85% RH), and elevated temperatures (40°C) for 48 hours. Monitor degradation via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage (25°C) .
Q. How can researchers optimize synthetic routes for 7-ethyl-8,9-dihydro derivatives to improve yield and scalability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
